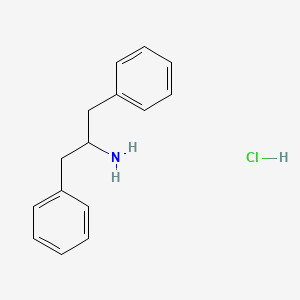

1,3-Diphenylpropan-2-amin-hydrochlorid

Übersicht

Beschreibung

1,3-Diphenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol.

Wissenschaftliche Forschungsanwendungen

1,3-Diphenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

It is known to inhibit several cytochrome p450 enzymes, includingCYP1A2 and CYP2C19 .

Mode of Action

Its inhibitory effects onCYP1A2 and CYP2C19 enzymes suggest that it may interfere with the metabolism of drugs and other substances that are substrates of these enzymes .

Biochemical Pathways

Given its inhibitory effects onCYP1A2 and CYP2C19 , it can be inferred that it may impact the metabolic pathways involving these enzymes .

Pharmacokinetics

1,3-Diphenylpropan-2-amine hydrochloride exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) . Its lipophilicity, as indicated by Log Po/w values, suggests that it has good membrane permeability . Its skin permeation is low .

Result of Action

Its inhibitory effects onCYP1A2 and CYP2C19 suggest that it may alter the pharmacokinetics of drugs metabolized by these enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Diphenylpropan-2-amine hydrochloride. For instance, its solubility in water can affect its bioavailability and distribution in the body . Furthermore, it should be stored in a cool, dry, well-ventilated area away from incompatible substances .

Vorbereitungsmethoden

The synthesis of 1,3-Diphenylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then filtered and crystallized to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,3-Diphenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1,3-Diphenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:

1,3-Diphenylpropane: Lacks the amine group and has different chemical properties.

1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with the amine group at a different position, leading to different reactivity and applications.

2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of the amine group, resulting in different chemical behavior

Biologische Aktivität

1,3-Diphenylpropan-2-amine hydrochloride, also known as desoxyephedrine, is a compound with notable biological activities that have been the subject of various studies. This article delves into its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₈ClN

- Molecular Weight : 247.76 g/mol

- CAS Number : 7763-96-4

1,3-Diphenylpropan-2-amine hydrochloride primarily acts as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in the metabolism of various drugs and endogenous compounds. By inhibiting these enzymes, the compound can alter the pharmacokinetics of other medications metabolized by these pathways.

Target Enzymes

| Enzyme | Role in Metabolism |

|---|---|

| CYP1A2 | Metabolizes caffeine and certain antipsychotics |

| CYP2C19 | Involved in the metabolism of clopidogrel and proton pump inhibitors |

Pharmacokinetics

Research indicates that 1,3-Diphenylpropan-2-amine hydrochloride exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its pharmacokinetic profile is influenced by factors such as solubility and interactions with other drugs.

Biological Activity

The compound has been studied for various biological activities:

1. Analgesic Properties

Recent studies highlighted its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation. Compounds derived from 1,3-diphenylpropanones demonstrated significant analgesic effects in vivo.

2. Antinociceptive Effects

In a study involving prodrugs derived from 1,3-diphenylpropanones, compounds such as Val-Val and Val-Pro-Val showed enhanced antinociceptive activity compared to their parent compounds. These findings suggest that modifications to the structure can improve efficacy while maintaining potency.

Study on Analgesic Activity

In a controlled experiment, prodrugs based on 1,3-diphenylpropanones were tested for their antinociceptive properties. The results indicated that certain derivatives exhibited prolonged analgesic effects compared to the original compounds.

| Compound | Analgesic Potency | Duration of Effect |

|---|---|---|

| Parent Compound | Moderate | Short |

| Val-Val Prodrug | High | Long-lasting |

| Val-Pro-Val Prodrug | High | Long-lasting |

Eigenschaften

IUPAC Name |

1,3-diphenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTFEJUFBPIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4275-43-8 (Parent) | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30228290 | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7763-96-4 | |

| Record name | Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.